molecular formula C20H24N2O3S B3011478 2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-69-2

2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B3011478
CAS RN: 477494-69-2
M. Wt: 372.48
InChI Key: NGPRGEFLWWFSHO-UHFFFAOYSA-N
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Description

2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds within the structural family of tetrahydrothiophene carboxamides have been evaluated for their antimycobacterial properties. For instance, derivatives synthesized through molecular modification of known antimycobacterial molecules have shown significant activity against Mycobacterium tuberculosis, with some compounds exhibiting more potent activity than standard treatments such as Ethambutol and Ciprofloxacin (Nallangi et al., 2014). Additionally, similar compounds have been assessed for antibacterial and antifungal activities, showing effectiveness against various pathogenic strains and yeasts, suggesting potential applications in addressing bacterial infections and fungal growth (Altundas et al., 2010).

Anticancer Activities

The cycloalkylthiophene-Schiff base compounds and their metal complexes have been explored for their antibacterial activity against several pathogenic strains, indicating their potential utility in antimicrobial treatments. Some of these compounds exhibited activity comparable to known antibiotics, hinting at their possible application in the development of new antimicrobial agents (Altundas et al., 2010). Furthermore, derivatives of 2-aminothiophene carboxamides have been studied for their ability to act as adenosine A1 receptor allosteric enhancers, providing a basis for the development of novel therapeutics in neurology and cardiology (Nikolakopoulos et al., 2006).

Anti-Inflammatory Activities

Research has also focused on the synthesis and biological activity of new cycloalkylthiophene Schiff bases and their complexes with metals like Cr(III) and Zn(II), evaluating their antibacterial and antifungal properties against a variety of pathogens. Some of these compounds demonstrated effectiveness comparable to established antibiotics and antifungals, underscoring their potential in treating infectious diseases (Altundas et al., 2010). The exploration of 2-aminothiophene carboxamides and carboxylates as adenosine A1 receptor allosteric enhancers reveals their potential application in neuropharmacology, particularly in modulating neurotransmitter systems for therapeutic effects (Nikolakopoulos et al., 2006).

Future Directions

The future directions in the research of thiophene derivatives involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-[(4-propan-2-yloxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-12(2)25-14-10-8-13(9-11-14)19(24)22-20-17(18(21)23)15-6-4-3-5-7-16(15)26-20/h8-12H,3-7H2,1-2H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPRGEFLWWFSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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